molecular formula C11H19NO3 B064025 tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate CAS No. 181269-69-2

tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate

Cat. No. B064025
CAS RN: 181269-69-2
M. Wt: 213.27 g/mol
InChI Key: VWSBNWIPICCWAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate involves a multistep process starting from readily available reagents such as 4-methylpyridinium. The synthesis encompasses a series of reactions including SN2 substitution, reduction, oxidation, and acylation, culminating in the production of the target compound with a high total yield of up to 80.2%. This method is noted for its simplicity, scalability, and the accessibility of raw materials, making it suitable for industrial applications (Chen Xin-zhi, 2011).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular and solid-state structures of this compound derivatives. These studies reveal the compound's molecular packing and the orientation of substituents around the piperidine ring, highlighting the compound's ability to form strong intermolecular hydrogen bonds and contribute to the stability of its crystal structure (C. Didierjean et al., 2004).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including stereoselective syntheses that result in the formation of substituted derivatives. These reactions are pivotal for the generation of compounds with specific stereochemical configurations, which are crucial for the development of pharmaceutical agents with desired biological activities (V. Boev et al., 2015).

Scientific Research Applications

  • Synthesis of Protein Tyrosine Kinase Inhibitor : It is used as an intermediate in the synthesis of the novel protein tyrosine kinase Jak3 inhibitor, CP-690550. An efficient synthesis process for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate was proposed, highlighting its significance in pharmaceutical research (Chen Xin-zhi, 2011).

  • Stereoselective Syntheses : It is utilized in the stereoselective synthesis of substituted derivatives, such as tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates. These syntheses are important for creating specific isomers of chemical compounds, which can have different biological activities (V. Boev et al., 2015).

  • Preparation of Piperidine Derivatives : It is used in the reaction with BuLi and iodides of protected alcohols to form tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which are then cyclized to form N-Boc piperidine derivatives. These are key steps in the synthesis of stereochemically homogeneous N-unsubstituted fused bicyclic systems (A. I. Moskalenko & V. Boev, 2014).

  • X-ray Studies of Derivatives : It has been studied through X-ray crystallography to understand its molecular structure and properties. For example, derivatives like tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate have been analyzed to understand their molecular packing and hydrogen bonding patterns (C. Didierjean et al., 2004).

  • Synthesis of Chiral Auxiliaries and Other Compounds : It is also used in the synthesis of various chiral auxiliaries and other compounds that are essential in the synthesis of biologically active compounds. This includes its application in creating small molecule anticancer drugs and intermediates for such therapeutics (N. Çolak et al., 2021).

Safety and Hazards

The safety information for “tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate” includes the following hazard statements: H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . The compound is classified under the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBNWIPICCWAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80939420
Record name tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

181269-69-2
Record name tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80939420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol) in tetrahydrofuran (50 mL) was added lithium diisopropylamide (2.0 M in THF, 1.5 mL, 3.01 mmol) at −78° C. After 1 h, iodomethane (0.19 mL, 3.01 mmol) was added and the reaction mixture was allowed to warm to ambient temperature over 48 h before being quenched with 1M ammonium chloride and extracted with ethyl acetate. The organic layer was concentrated in vacuo and the residue purified by flash column chromatography (SiO2, 9:1 hexanes/ethyl acetate) to give tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate (4.1 g, 38%) as a yellow solid: 1H NMR (CDCl3, 300 MHz) δ 4.24-4.12 (m, 2H), 3.32-3.20 (m, 1H), 2.94-2.75 (m, 1H), 2.61-2.38 (m, 3H), 1.50 (s, 9H), 1.05 (d, J=6.9 Hz, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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